molecular formula C13H13N3O4 B5862717 N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(2-methoxyphenyl)acetamide

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(2-methoxyphenyl)acetamide

Cat. No.: B5862717
M. Wt: 275.26 g/mol
InChI Key: FUYGFKAMQYZWFG-UHFFFAOYSA-N
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Description

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(2-methoxyphenyl)acetamide is a synthetic organic compound It features a pyrimidine ring substituted with a methoxyphenyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(2-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Substitution with Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Acetamide Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrimidine ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Conditions for substitution reactions may involve the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-phenylacetamide: Lacks the methoxy group, which could affect its reactivity and biological activity.

    N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide: The methoxy group is in a different position, potentially altering its properties.

Uniqueness

The presence of the methoxy group in N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(2-methoxyphenyl)acetamide may confer unique chemical and biological properties, such as increased solubility or specific interactions with biological targets.

Properties

IUPAC Name

N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-20-10-5-3-2-4-8(10)6-11(17)15-9-7-14-13(19)16-12(9)18/h2-5,7H,6H2,1H3,(H,15,17)(H2,14,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYGFKAMQYZWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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